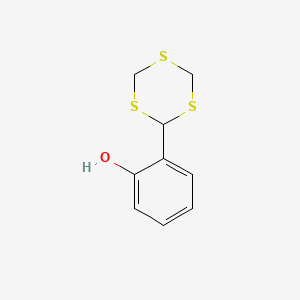

2-(1,3,5-Trithian-2-yl)phenol

Description

Contextualization of the Trithiane Scaffold in Organic and Supramolecular Chemistry

The 1,3,5-trithiane (B122704) ring, a six-membered heterocycle with alternating methylene (B1212753) and thioether groups, is the cyclic trimer of the unstable thioformaldehyde (B1214467). wikipedia.org It serves as a stable and versatile building block in organic synthesis. A key feature of the trithiane scaffold is its role as a "masked" carbonyl group. Specifically, it is recognized as a protected form of formaldehyde (B43269). wikipedia.org

In synthetic applications, the 1,3,5-trithiane ring can be deprotonated using strong bases like organolithium reagents to form a nucleophilic carbanion. This anion can then react with a variety of electrophiles, allowing for the introduction of diverse substituents onto the trithiane core. This reactivity provides a powerful tool for carbon-carbon bond formation. From a supramolecular perspective, the sulfur atoms in the trithiane ring can act as soft Lewis bases, enabling coordination with metal ions and participation in non-covalent interactions, which are fundamental to the construction of larger, self-assembled structures. youtube.com

Significance of Phenolic Moieties in Advanced Chemical Systems

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are ubiquitous in nature and synthetic chemistry. The hydroxyl group profoundly influences the electronic properties of the aromatic ring and can act as both a hydrogen bond donor and acceptor. This dual capability is crucial for the formation of intricate supramolecular assemblies and for molecular recognition processes.

Furthermore, phenols are well-known for their antioxidant properties, stemming from the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. This reactivity is a central theme in the study of antioxidants. The electronic nature of the substituents on the phenol (B47542) ring can modulate this antioxidant activity, a principle that is widely explored in medicinal chemistry and materials science.

Overview of Research Trajectories for Hybrid Thioether-Phenol Architectures

The combination of thioether and phenol functionalities within a single molecule creates a hybrid architecture with multifaceted potential. Research into such systems often explores their enhanced capabilities in areas like metal ion sensing, catalysis, and the development of novel polymers and materials. Thioether-functionalized materials have been synthesized for applications such as the epoxidation of alkenes. researchgate.net

The sulfur atoms of the thioether can act as selective binding sites for heavy and soft metal ions, while the phenolic hydroxyl group can serve as a signaling unit, for instance, through changes in its fluorescence or electrochemical properties upon ion binding. Additionally, the interplay between the electron-donating thioether linkages and the phenolic ring can lead to unique electronic and photophysical properties, making these hybrids attractive targets for the development of advanced functional materials.

Rationale for Comprehensive Academic Investigation of 2-(1,3,5-Trithian-2-yl)phenol

A comprehensive investigation would likely focus on several key areas:

Synthesis and Characterization: Developing efficient synthetic routes to access this molecule and fully characterizing its structural and electronic properties.

Supramolecular Chemistry: Exploring its ability to form well-defined supramolecular structures through hydrogen bonding and other non-covalent interactions.

Coordination Chemistry: Investigating its behavior as a ligand for various metal ions, with potential applications in catalysis or sensing.

Redox Properties: Evaluating the influence of the trithiane moiety on the antioxidant capacity of the phenolic group.

The study of this compound offers a platform to uncover new fundamental chemical principles and to design novel functional molecules with tailored properties.

Data Tables

Table 1: Properties of Parent Compounds

| Property | 1,3,5-Trithiane | Phenol |

| Formula | C₃H₆S₃ | C₆H₆O |

| Molar Mass | 138.27 g/mol wikipedia.org | 94.11 g/mol |

| Appearance | Colorless solid wikipedia.org | White crystalline solid |

| Melting Point | 215-220 °C wikipedia.org | 40.5 °C |

| Boiling Point | Decomposes | 181.7 °C |

| Solubility | Slightly soluble in water wikipedia.org | Soluble in water |

Table 2: Spectroscopic Data for Parent Compounds

| Spectroscopic Data | 1,3,5-Trithiane | Phenol |

| ¹H NMR (CDCl₃, δ) | 3.84 (s, 6H) | ~7.3 (m, 2H), ~6.9 (m, 3H), ~5.0 (s, 1H) |

| ¹³C NMR (CDCl₃, δ) | 35.6 | 155.6, 129.5, 120.8, 115.2 |

| Key IR Bands (cm⁻¹) | ~2900 (C-H), ~1240, ~940 | ~3350 (O-H), ~1600, 1500 (C=C) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

34119-68-1 |

|---|---|

Molecular Formula |

C9H10OS3 |

Molecular Weight |

230.4 g/mol |

IUPAC Name |

2-(1,3,5-trithian-2-yl)phenol |

InChI |

InChI=1S/C9H10OS3/c10-8-4-2-1-3-7(8)9-12-5-11-6-13-9/h1-4,9-10H,5-6H2 |

InChI Key |

UVBTXDCWVPUGTG-UHFFFAOYSA-N |

Canonical SMILES |

C1SCSC(S1)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,3,5 Trithian 2 Yl Phenol and Its Analogs

Strategies for the Construction of the 1,3,5-Trithiane (B122704) Core

The 1,3,5-trithiane ring is a six-membered heterocycle with alternating sulfur and carbon atoms. Its synthesis is well-established, with several routes available for the formation of both the parent ring system and its substituted derivatives.

Condensation Reactions Involving Formaldehyde (B43269) and Hydrogen Sulfide (B99878) Derivatives

The most direct and common method for the synthesis of the parent 1,3,5-trithiane is the acid-catalyzed condensation of formaldehyde with hydrogen sulfide. wikipedia.orgwikipedia.org This reaction proceeds by the trimerization of the unstable intermediate, thioformaldehyde (B1214467) (H₂C=S). wikipedia.orgwikipedia.org

The reaction is typically carried out by passing hydrogen sulfide gas through an aqueous or alcoholic solution of formaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid. wikipedia.org The acidic conditions facilitate the formation of the electrophilic hydroxymethyl cation or its equivalent, which then reacts with the nucleophilic hydrogen sulfide. The resulting hydroxymethyl mercaptan is a transient species that rapidly oligomerizes to the thermodynamically stable six-membered ring of 1,3,5-trithiane. nih.gov A general representation of this reaction is as follows:

3 CH₂O + 3 H₂S → (CH₂S)₃ + 3 H₂O wikipedia.org

The reaction conditions can be optimized to achieve high yields of the desired trithiane.

Alternative Routes to Substituted 1,3,5-Trithianes

For the synthesis of substituted 1,3,5-trithianes, two main strategies are employed: the trimerization of substituted thioaldehydes or thioketones, and the functionalization of the pre-formed 1,3,5-trithiane ring.

The trimerization approach is analogous to the synthesis of the parent ring, but starts with higher aldehydes or ketones. For instance, the acid-catalyzed reaction of acetaldehyde (B116499) with hydrogen sulfide yields 2,4,6-trimethyl-1,3,5-trithiane. This method allows for the introduction of substituents at the 2, 4, and 6 positions of the trithiane ring.

A more versatile method for creating asymmetrically substituted trithianes involves the deprotonation of 1,3,5-trithiane itself, followed by reaction with an electrophile. wikipedia.orgchemeurope.com The methylene (B1212753) protons of 1,3,5-trithiane are sufficiently acidic to be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a stabilized carbanion. wikipedia.orgkisti.re.kr This lithiated intermediate can then be reacted with a variety of electrophiles, such as alkyl halides, to introduce a substituent at the 2-position. wikipedia.orgchemeurope.com This process is depicted in the following scheme:

(CH₂S)₃ + R-Li → (CH₂S)₂(CHLiS) + R-H (CH₂S)₂(CHLiS) + E⁺ → (CH₂S)₂(CHES) + Li⁺

Where E⁺ represents an electrophile. This method provides a powerful tool for the synthesis of a wide range of 2-substituted-1,3,5-trithianes.

Approaches to the Phenolic Moiety Precursors

The phenolic component of the target molecule can be a simple phenol (B47542) or a more complex substituted derivative. The synthesis of these precursors is a well-developed area of organic chemistry.

Synthesis of Substituted Phenols for Derivatization

A multitude of methods exist for the synthesis of substituted phenols. researchgate.net Classical methods include the hydrolysis of aryl diazonium salts, the fusion of aryl sulfonates with alkali, and the oxidation of cumene (B47948) (the Hock process), although the latter is primarily used for the industrial production of phenol itself. researchgate.net

More modern approaches offer greater flexibility and functional group tolerance. For instance, the palladium-catalyzed hydroxylation of aryl halides or triflates provides a general route to substituted phenols. Another powerful method is the Baeyer-Villiger oxidation of aryl aldehydes or ketones, followed by hydrolysis of the resulting formate (B1220265) or acetate (B1210297) ester. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

A particularly versatile method for generating substituted phenols is the reaction of hydroxypyrones with nitroalkenes, which allows for the construction of highly substituted phenolic rings with complete regiochemical control. researchgate.net

Functional Group Transformations on the Phenol Ring

Once a substituted phenol is obtained, further functionalization can be achieved through various reactions targeting the aromatic ring or the hydroxyl group. The hydroxyl group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.comquora.commlsu.ac.in This allows for the introduction of substituents such as nitro groups (nitration), halogens (halogenation), and alkyl groups (Friedel-Crafts alkylation) at positions ortho and para to the hydroxyl group. byjus.commlsu.ac.inlibretexts.org

Care must be taken, as the high reactivity of the phenol ring can sometimes lead to polysubstitution. mlsu.ac.inlibretexts.org To control the selectivity, the hydroxyl group can be temporarily protected as an ether or an ester, which moderates its activating effect and can direct substitution to specific positions. libretexts.org Subsequent deprotection then reveals the desired substituted phenol. These transformations are crucial for preparing the specific phenolic precursors needed for coupling with the trithiane moiety.

Coupling Strategies for 2-(1,3,5-Trithian-2-yl)phenol Assembly

The final and most crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the phenolic ring and the 1,3,5-trithiane heterocycle. While a direct, one-pot synthesis for this specific molecule is not extensively reported, plausible strategies can be devised based on established reactivity patterns of both phenols and trithianes.

A likely approach involves an electrophilic aromatic substitution reaction on the electron-rich phenol ring. For this to occur, an electrophilic trithiane species is required. One potential precursor for such a reaction is 2-chloro-1,3,5-trithiane, which could be synthesized by the chlorination of 1,3,5-trithiane. In the presence of a Lewis acid catalyst, such as aluminum chloride, this halo-trithiane could potentially act as the electrophile in a Friedel-Crafts-type alkylation of phenol. wikipedia.org The reaction would be expected to favor substitution at the ortho and para positions of the phenol due to the directing effect of the hydroxyl group.

An alternative, though less direct, route could involve the reaction of a lithiated phenol derivative with an electrophilic trithiane. For instance, an ortho-lithiated phenol, generated through directed ortho metalation, could potentially react with a suitable electrophilic trithiane species. However, controlling the regioselectivity of the lithiation and the subsequent coupling could be challenging.

Given the high nucleophilicity of the phenoxide ion, another possibility is its reaction with an electrophilic trithiane derivative. This would constitute a nucleophilic attack from the phenoxide onto the trithiane ring.

The feasibility and efficiency of these hypothetical coupling strategies would need to be determined experimentally. The choice of reaction conditions, including the solvent, temperature, and catalyst, would be critical for achieving the desired product in good yield and with high regioselectivity.

Electrophilic Aromatic Substitution Approaches

Directly introducing a trithiane group onto a phenol ring via electrophilic aromatic substitution presents a synthetic challenge due to the nature of the likely trithianyl electrophile. Phenols are highly activated towards electrophilic substitution, with the hydroxyl group directing incoming electrophiles to the ortho and para positions. researchgate.nettsijournals.comorientjchem.org However, generating a sufficiently electrophilic trithianyl species that is stable enough to participate in such a reaction is not straightforward.

One potential, albeit less common, approach could involve the reaction of phenol with a pre-formed electrophilic trithiane derivative. For instance, a Lewis acid-catalyzed reaction between phenol and a suitable 1,3,5-trithiane derivative could theoretically lead to the desired product. rsc.org The success of this approach would be highly dependent on the nature of the Lewis acid and the specific trithiane substrate used.

A more extensively documented strategy that falls under the umbrella of electrophilic substitution is the ortho-formylation of phenols, which serves as a prelude to the formation of the trithiane ring. Several named reactions can achieve this transformation:

Duff Reaction: This method uses hexamethylenetetramine in the presence of an acid catalyst to formylate phenols. researchgate.netjst.go.jp

Reimer-Tiemann Reaction: The reaction of phenol with chloroform (B151607) in a basic solution generates salicylaldehyde (B1680747), although yields can be moderate. tsijournals.com

Casnati-Skattebøl Reaction: This is an effective method for the ortho-formylation of phenols using magnesium phenolates and formaldehyde, followed by oxidation. thieme-connect.comthieme-connect.com

The resulting salicylaldehyde is then converted to this compound. This subsequent step involves the acid-catalyzed reaction of the aldehyde with a source of the trithiane moiety, such as the thioformaldehyde trimer (1,3,5-trithiane) itself or by reaction with dithiols. organic-chemistry.orgmdpi.comwikipedia.org

Table 1: Comparison of Ortho-Formylation Methods for Phenol

| Reaction Name | Reagents | Conditions | Yield of Salicylaldehyde | Reference(s) |

| Duff Reaction | Hexamethylenetetramine, acid catalyst (e.g., TFA, PPA) | Varies, often elevated temperatures | Moderate to good | researchgate.netjst.go.jp |

| Reimer-Tiemann Reaction | Chloroform, strong base (e.g., NaOH) | Typically reflux | Moderate | tsijournals.com |

| Casnati-Skattebøl Reaction | Magnesium salt, base (e.g., Et3N), paraformaldehyde | Reflux in acetonitrile | Excellent | thieme-connect.comthieme-connect.comorgsyn.org |

| Magnesium Methoxide Method | Magnesium methoxide, paraformaldehyde | Distillative removal of methanol, then reaction | Good | sciencemadness.org |

Transition-Metal Catalyzed Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura-type on activated phenols)

Transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile strategy for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a prime candidate for this approach. nih.gov

To synthesize this compound via a Suzuki-Miyaura type reaction, one could envision two primary pathways:

Coupling of a phenolic boronic acid with a halogenated trithiane: This would involve the synthesis of 2-hydroxyphenylboronic acid and a suitable halo-1,3,5-trithiane.

Coupling of a halophenol with a trithianylboron reagent: This would require the preparation of a boronic acid or ester derivative of 1,3,5-trithiane to couple with an ortho-halophenol, such as 2-bromophenol.

While specific examples for the direct Suzuki-Miyaura coupling to form this compound are not prevalent in the literature, the general principles of this reaction are well-established for a wide range of substrates. nih.gov The success of such a reaction would depend on the stability and reactivity of the organoboron and halide coupling partners containing the trithiane and phenol motifs.

Table 2: Potential Suzuki-Miyaura Coupling Strategies

| Phenolic Partner | Trithiane Partner | Catalyst System | Potential Product |

| 2-Hydroxyphenylboronic acid | 2-Bromo-1,3,5-trithiane | Pd catalyst (e.g., Pd(PPh3)4), base | This compound |

| 2-Bromophenol | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-trithiane | Pd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, base | This compound |

Other Mechanistic Routes for Direct Trithiane-Phenol Linkage

Beyond the classical electrophilic substitution and modern cross-coupling methods, other mechanistic pathways can be considered for the direct formation of the trithiane-phenol bond.

One of the most direct and practical methods involves the thioacetalization of salicylaldehyde . organic-chemistry.orgmdpi.comwikipedia.org As mentioned previously, this follows the ortho-formylation of phenol. The aldehyde functional group of salicylaldehyde readily reacts with dithiols, such as 1,2-ethanedithiol, in the presence of a Lewis or Brønsted acid catalyst to form the corresponding 1,3-dithiolane. To form the 1,3,5-trithiane ring, a reaction with the thioformaldehyde trimer or a controlled reaction with sources of sulfide and formaldehyde would be necessary.

Another approach involves the use of 2-lithio-1,3,5-trithiane as a nucleophile. researchgate.net This powerful synthetic intermediate can be generated by deprotonating 1,3,5-trithiane with a strong base like n-butyllithium. The resulting organolithium reagent can then react with a suitable electrophilic phenol derivative. For instance, reaction with a protected 2-halophenol followed by deprotection could yield the target molecule.

Stereochemical Control in the Synthesis of this compound Derivatives

When considering the synthesis of derivatives of this compound, particularly those with substituents on the trithiane ring, the issue of stereochemistry becomes significant. The 1,3,5-trithiane ring exists in a chair conformation. researchgate.net

If a substituted 1,3,5-trithiane is used or generated during the synthesis, diastereomers can be formed. The stereochemical outcome of reactions involving the trithiane ring is often governed by steric and electronic factors. For example, in the nucleophilic addition to a substituted 1,3,5-trithiane, the incoming nucleophile will preferentially attack from the less hindered face. nih.gov

In the case of synthesizing derivatives of this compound where the trithiane ring is asymmetric, chromatographic separation of the resulting diastereomers would likely be necessary to obtain stereochemically pure compounds. The development of stereoselective synthetic methods, potentially employing chiral catalysts or auxiliaries, would be a key area for future research to control the stereochemistry of these derivatives.

Green Chemistry Considerations in Synthetic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound.

Key green chemistry considerations include:

Atom Economy: Multicomponent reactions (MCRs) are particularly attractive from a green chemistry perspective as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. orgsyn.orgsciencemadness.orgmdma.ch A one-pot synthesis of this compound from phenol, formaldehyde, and a sulfur source would be an excellent example of a high atom economy process.

Use of Safer Solvents and Auxiliaries: Many of the described synthetic methods utilize organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions. wikipedia.org For instance, the development of aqueous conditions for the thioacetalization step or the use of solid-state reactions could significantly improve the greenness of the synthesis. orientjchem.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. The transition-metal-catalyzed and acid-catalyzed reactions discussed are examples of this principle. The development of recyclable catalysts would further enhance the sustainability of these processes.

Energy Efficiency: Employing methods that reduce energy consumption, such as performing reactions at ambient temperature or using alternative energy sources like microwave irradiation or sonication, aligns with green chemistry principles. wikipedia.orgnih.gov These techniques have been shown to accelerate reaction times and improve yields in various organic syntheses.

Table 3: Green Chemistry Evaluation of Potential Synthetic Routes

| Synthetic Route | Green Chemistry Advantages | Green Chemistry Disadvantages |

| Ortho-formylation followed by Thioacetalization | Well-established reactions; potential for greener solvents in the second step. | Often requires multiple steps, purification of intermediates, and use of potentially hazardous reagents (e.g., chloroform in Reimer-Tiemann). |

| Transition-Metal Catalyzed Coupling | High efficiency and selectivity; can be performed with low catalyst loading. | Use of precious metal catalysts; often requires organic solvents and phosphine ligands. |

| One-Pot Multicomponent Reaction | High atom economy; reduced waste and energy consumption. | May require significant optimization to achieve good yields and selectivity. |

Advanced Structural Elucidation and Conformational Analysis of 2 1,3,5 Trithian 2 Yl Phenol

Single-Crystal X-ray Diffraction Studies of 2-(1,3,5-Trithian-2-yl)phenol and its Congeners

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It yields precise data on bond lengths, bond angles, and the spatial arrangement of atoms, offering insights into intramolecular geometry and intermolecular packing forces.

While a specific crystal structure for this compound is not publicly available, analysis of its close congeners provides a strong basis for understanding its likely solid-state characteristics.

The analysis of a closely related oxygen-containing congener, 2-(1,3-dioxolan-2-yl)phenol , offers valuable insights. In its crystal structure, the five-membered dioxolane ring is attached to the phenol (B47542) ring at the ortho position. The heterocyclic ring is not planar but adopts an envelope conformation, where one of the oxygen atoms is significantly out of the plane formed by the other four atoms. The C—O—C—C torsion angle within this ring is reported as -0.6(3)°. This non-planarity is a common feature of such heterocyclic rings.

Table 1: Selected Geometric Parameters for the Congener 2-(1,3-Dioxolan-2-yl)phenol

| Parameter Type | Atoms Involved | Value | Reference |

|---|---|---|---|

| Conformation | Dioxolane Ring | Envelope | researchgate.net |

| Torsion Angle | C—O—C—C | -0.6 (3)° | researchgate.net |

| Deviation from Plane | Oxygen Atom | 0.477 (4) Å | researchgate.net |

The solid-state packing of this compound would be significantly influenced by intermolecular forces. The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor. As seen in the crystal structure of 2-(1,3-dioxolan-2-yl)phenol, molecules are linked by O—H···O hydrogen bonds, which organize them into zigzag chains running through the crystal lattice. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and could be expected for this compound. Different polymorphs arise from different packing arrangements or molecular conformations in the solid state and can have distinct physical properties. Elemental sulfur itself is a well-known example of polymorphism, existing in rhombic and monoclinic forms that are interconvertible with temperature. rsc.org

Furthermore, the presence of strong hydrogen bonding sites and aromatic rings makes the molecule a candidate for forming co-crystals. Co-crystallization, where two or more different molecules are present in the same crystal lattice, is a widely studied phenomenon. For instance, triazine derivatives have been shown to form complex co-crystals, such as the triethylammonium (B8662869) nitrate (B79036) cocrystal of 5,5′-(triaz-1-ene-1,3-diyl)bis(3-nitro-1H-1,2,4-triazole), which is stabilized by extensive hydrogen bonding networks. acs.org

Solution-State Conformational Analysis via Advanced NMR Spectroscopy

While X-ray crystallography reveals the static structure in a crystal, NMR spectroscopy is a powerful tool for probing the dynamic conformational behavior of molecules in solution.

For this compound, two primary dynamic processes are of interest: the chair-to-chair inversion of the trithiane ring and the rotation around the C-C single bond connecting the phenyl and trithiane rings. These processes often occur at a rate that is on the NMR timescale, allowing for their study using dynamic NMR (DNMR) techniques.

By recording NMR spectra at different temperatures, one can observe the broadening and coalescence of signals as the rate of a dynamic process increases. From this data, the activation energy (energy barrier) for the process can be calculated. The energy barrier for the chair–chair interconversion of the parent 1,3,5-trithiane (B122704) has been experimentally determined by NMR to be approximately 11.1 kcal/mol. This process involves the interchange of axial and equatorial protons on the trithiane ring. Substitution with a bulky phenol group at the C2 position could influence this barrier.

Similarly, DNMR could be used to measure the rotational barrier around the C(aryl)–C(trithiane) bond. researchgate.net Hindered rotation would give rise to distinct signals for the ortho-protons of the phenol ring at low temperatures, which would coalesce into a single averaged signal as the temperature is raised and rotation becomes faster.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable NMR experiments for determining the spatial proximity of atoms within a molecule. Unlike through-bond (J-coupling) correlations seen in experiments like COSY, NOE signals arise from through-space dipolar couplings between protons that are typically within 4-5 Å of each other.

A NOESY or ROESY spectrum of this compound would provide definitive evidence for its preferred conformation in solution. Key expected correlations would include:

Correlations between the trithiane and phenyl rings: An NOE between the methine proton at C2 of the trithiane ring and the ortho-protons of the phenol ring would confirm their close proximity and help define the torsional angle between the two rings.

Intra-trithiane correlations: NOEs between axial and equatorial protons within the trithiane ring would help confirm the chair conformation. For example, strong NOEs are expected between protons in 1,3-diaxial positions.

Correlations involving the hydroxyl proton: An NOE between the phenolic -OH proton and the methine proton on the trithiane ring would indicate a specific orientation where these groups are spatially close.

By analyzing the pattern and intensity of these cross-peaks, a detailed 3D model of the predominant solution-state conformation of the molecule can be constructed.

Studies on Conformational Exchange Kinetics

The conformational flexibility of this compound is primarily dictated by two main processes: the conformational inversion of the 1,3,5-trithiane ring and the rotation around the C-C bond connecting the heterocyclic ring to the phenol moiety.

The 1,3,5-trithiane ring typically adopts a chair conformation, similar to cyclohexane. However, due to the longer C-S bonds and smaller C-S-C bond angles compared to the C-C and C-C-C parameters in cyclohexane, the trithiane ring is more flexible and has a lower barrier to ring inversion. For the parent 1,3,5-trithiane, this barrier is considerably lower than that of cyclohexane.

In this compound, the bulky 2-hydroxyphenyl substituent at the C2 position is expected to have a significant impact on the conformational equilibrium. The substituent can occupy either an axial or an equatorial position. Due to steric hindrance, the equatorial conformation is generally more stable for large substituents on a six-membered ring.

The kinetics of the conformational exchange between the two chair forms (axial-equatorial interconversion) can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the changes in the NMR spectrum at different temperatures, it is possible to determine the rate constants and the activation energy for the ring inversion process. While specific kinetic data for this compound is not available, studies on other 2-substituted 1,3,5-trithianes have shown that the energy barrier for ring inversion is influenced by the size and nature of the substituent. acs.org

Furthermore, rotation around the single bond connecting the trithiane ring to the phenol ring introduces another layer of conformational complexity. This rotation would be influenced by steric interactions between the hydrogen atoms on the trithiane ring and the hydroxyl group and hydrogen atom on the ortho positions of the phenol ring. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and one of the sulfur atoms of the trithiane ring could also significantly restrict this rotation and stabilize a particular conformation. The kinetics of this rotational process could also be investigated using dynamic NMR techniques.

Table 1: Predicted Conformational Processes and Influencing Factors for this compound

| Conformational Process | Key Influencing Factors | Predicted Outcome |

| Trithiane Ring Inversion | Steric hindrance from the 2-hydroxyphenyl group. | The equatorial conformation of the substituent is expected to be more stable. The energy barrier for ring inversion may be higher than in unsubstituted trithiane. |

| Rotation around C-C bond | Steric hindrance between the rings, potential for intramolecular hydrogen bonding. | Restricted rotation is likely, leading to preferred rotational conformers. An intramolecular hydrogen bond could lock the conformation. |

Vibrational Spectroscopy (IR and Raman) for Structural Features

The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the phenol and 1,3,5-trithiane moieties. A detailed analysis of these spectra can provide valuable information about the molecular structure. tandfonline.comresearchgate.netdntb.gov.ua

Phenol Moiety Vibrations:

O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding. The broadness is a result of intermolecular or intramolecular hydrogen bonding. In the case of a strong intramolecular hydrogen bond to a sulfur atom, this band might be shifted to a lower frequency and be sharper than in cases of intermolecular hydrogen bonding.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring will influence the exact positions and intensities of these bands.

In-plane O-H Bending and C-O Stretching: These vibrations are coupled and give rise to bands in the 1150-1400 cm⁻¹ region.

Out-of-plane C-H Bending: The position of these bands (typically 750-900 cm⁻¹) is indicative of the substitution pattern of the benzene ring. For an ortho-substituted phenol, a strong band is expected in the 740-780 cm⁻¹ range.

1,3,5-Trithiane Moiety Vibrations:

C-H Stretching: The methylene (B1212753) protons of the trithiane ring will give rise to symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region.

CH₂ Bending (Scissoring): These vibrations are expected around 1400-1450 cm⁻¹.

C-S Stretching: The carbon-sulfur stretching vibrations are a key feature of the trithiane ring and are expected to appear as medium to strong bands in the 600-800 cm⁻¹ region in both IR and Raman spectra. tandfonline.com The coupling of these vibrations within the ring system can lead to multiple bands.

Ring Vibrations: The skeletal vibrations of the trithiane ring will result in a series of bands in the fingerprint region of the spectrum, below 1000 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Moiety |

| O-H Stretch (H-bonded) | 3200-3600 | Phenol |

| Aromatic C-H Stretch | 3000-3100 | Phenol |

| Aliphatic C-H Stretch | 2850-3000 | Trithiane |

| C=C Aromatic Ring Stretch | 1450-1600 | Phenol |

| CH₂ Scissoring | 1400-1450 | Trithiane |

| In-plane O-H Bend / C-O Stretch | 1150-1400 | Phenol |

| Out-of-plane C-H Bend | 740-780 | Phenol |

| C-S Stretch | 600-800 | Trithiane |

Chiroptical Properties of Enantiomerically Enriched this compound Analogs (if applicable)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism (CD). However, the introduction of a chiral center or an element of planar or axial chirality in its analogs would render them optically active.

For instance, if a substituent is introduced at one of the methylene groups of the trithiane ring (e.g., at C4 or C6), the C2 carbon atom (to which the phenol ring is attached) would become a stereocenter. The resulting enantiomers would be expected to show mirror-image CD spectra. The chiroptical properties of such chiral analogs would be dominated by the electronic transitions of the phenol chromophore. The phenol ring itself is achiral, but its electronic transitions can be perturbed by the chiral environment of the substituted trithiane ring, leading to observable Cotton effects in the CD spectrum. These transitions typically occur in the UV region of the electromagnetic spectrum.

Another possibility for chirality would be the existence of stable atropisomers due to highly restricted rotation around the C-C bond connecting the two rings. If the steric hindrance caused by bulky substituents on both the phenol and trithiane rings is large enough to prevent free rotation at room temperature, stable enantiomeric conformers could be isolated. These atropisomers would also be expected to exhibit chiroptical activity.

While no experimental data on the chiroptical properties of enantiomerically enriched analogs of this compound are available, studies on other chiral phenols have shown that the sign and magnitude of the Cotton effects can be related to the absolute configuration of the molecule. rsc.orgnih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra of such hypothetical chiral analogs and to establish a correlation between the stereochemistry and the chiroptical response.

Reactivity and Reaction Mechanisms of 2 1,3,5 Trithian 2 Yl Phenol

Reactivity at the Phenolic Hydroxyl Group

The hydroxyl group of 2-(1,3,5-trithian-2-yl)phenol is the primary site for reactions involving nucleophilic attack by the oxygen atom. Its acidity and nucleophilicity are modulated by the presence of the adjacent trithianyl substituent.

O-Alkylation and O-Acylation Reactions

The phenolic proton can be abstracted by a base to form a phenoxide ion, which is a potent nucleophile. This anion can then participate in O-alkylation and O-acylation reactions.

O-Alkylation: The formation of ethers from phenols, known as the Williamson ether synthesis, proceeds via an SN2 reaction between the corresponding phenoxide and an alkyl halide. libretexts.org The reaction is initiated by deprotonating the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to generate the nucleophilic alkoxide. mychemblog.com For aryl alkyl ethers, the most effective pathway involves the phenoxide as the nucleophile and a primary alkyl halide as the electrophile to avoid competing elimination reactions that can occur with secondary or tertiary halides. mychemblog.comlibretexts.org

O-Acylation: Esters are formed when the phenoxide ion attacks an acylating agent like an alkanoyl chloride or an acid anhydride. This reaction is often rapid and can be performed under phase-transfer catalysis (PTC) conditions, which facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase containing the acyl chloride. lew.roresearchgate.net This method is efficient, often concluding in minutes at low temperatures and resulting in high yields of the desired phenolic ester. lew.roresearchgate.net

The following table outlines general conditions for these transformations on phenolic substrates.

| Transformation | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| O-Alkylation (Williamson) | 1. Base (e.g., NaH, NaOH, K2CO3) 2. Alkyl Halide (e.g., CH3I, CH3CH2Br) | Anhydrous solvent (THF, DMF), Room Temp. to Reflux | Aryl Ether |

| O-Acylation | Acyl Chloride or Anhydride (e.g., Acetyl Chloride, Acetic Anhydride) | Base (e.g., Pyridine, NaOH), often at 0°C to Room Temp. | Aryl Ester |

Transformations to Ethers, Esters, and other Oxygen-Centered Derivatives

The principles of O-alkylation and O-acylation lead directly to the synthesis of important oxygen-centered derivatives.

Ethers: The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. libretexts.orglibretexts.org Alternative methods include the acid-catalyzed dehydration of alcohols, though this is primarily effective for producing symmetrical ethers from primary alcohols and is not suitable for phenols. libretexts.orgyoutube.com Another route is the alkoxymercuration-demercuration of alkenes, where an alcohol adds across the double bond. mychemblog.comyoutube.com For a molecule like this compound, the Williamson synthesis remains the most direct approach to its ether derivatives.

Esters: The direct esterification of phenols with carboxylic acids, known as Fischer esterification, is generally slow and not synthetically useful. researchgate.net Therefore, the reaction with more reactive carboxylic acid derivatives like acyl chlorides and anhydrides is the preferred method for producing phenolic esters. lew.ro These reactions are fundamental in organic synthesis for creating a wide array of ester products. researchgate.net Various catalytic systems, including triphenylphosphine (B44618) oxide and 2,4,6-trichloro-1,3,5-triazine, have been developed to facilitate these couplings under mild conditions. organic-chemistry.org

Mechanistic Studies of Phenolic Proton Transfer

Proton transfer from a phenolic hydroxyl group is a fundamental step in its acid-base chemistry and many reaction mechanisms. youtube.com In ortho-substituted phenols like this compound, the possibility of forming an intramolecular hydrogen bond can lead to specific mechanistic pathways, such as Excited-State Intramolecular Proton Transfer (ESIPT).

Upon photoexcitation, compounds capable of ESIPT can undergo a rapid transfer of the phenolic proton to a nearby acceptor atom within the same molecule. acs.org For ortho-hydroxyaryl compounds, this process can lead to the formation of a transient keto-tautomer. acs.orgresearchgate.net Studies on analogues such as 4-(2-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one (o-HBDI), which has an intramolecular hydrogen bond, show that ESIPT can be triggered by low-frequency skeletal motions and may be a barrierless process. acs.org While specific studies on this compound are not documented, the structural arrangement suggests that similar ESIPT mechanisms, involving the transfer of the phenolic proton to one of the sulfur atoms of the trithianyl ring or to the π-system, could be a potential deactivation pathway for the excited state.

Electrophilic Aromatic Substitution on the Phenol Ring

Phenols are highly reactive towards electrophilic aromatic substitution (EAS) because the hydroxyl group is a strong activating substituent that increases the electron density of the ring. quora.combdu.ac.inquora.com

Regioselectivity and Electronic Effects of the Trithianyl Substituent

In this compound, the outcome of electrophilic aromatic substitution is dictated by the combined electronic and steric effects of both the hydroxyl and the trithianyl groups.

Hydroxyl Group Effect : The -OH group is a powerful activating group. lumenlearning.com Through its resonance effect (p-π conjugation), it donates lone-pair electron density to the aromatic ring, particularly at the ortho and para positions. quora.comlibretexts.org This makes the ring much more nucleophilic than benzene (B151609) and strongly directs incoming electrophiles to the positions ortho and para to the hydroxyl group (C4 and C6). bdu.ac.in

Trithianyl Substituent Effect : The 1,3,5-trithian-2-yl group is attached via a carbon atom that is bonded to two sulfur atoms. While sulfur lone pairs can participate in resonance, the inductive effect of the two electronegative sulfur atoms in a thioacetal structure is generally electron-withdrawing. Electron-withdrawing groups typically deactivate the ring towards electrophilic attack. minia.edu.eglibretexts.orgopenstax.org

Combined Effect and Regioselectivity : The powerful activating and ortho-, para-directing effect of the hydroxyl group dominates the reaction's regioselectivity. quora.com Electrophilic attack will be directed to the C4 (para) and C6 (ortho) positions. However, the C6 position is sterically hindered by the bulky 2-(1,3,5-trithianyl) group. Therefore, electrophilic substitution is expected to occur predominantly at the C4 (para) position, which is electronically activated by the hydroxyl group and sterically accessible.

Mechanistic Pathways of Substitution Reactions

The generally accepted mechanism for electrophilic aromatic substitution proceeds in two principal steps. bdu.ac.inbyjus.com

Attack by the Electrophile : The π-electron system of the activated phenol ring acts as a nucleophile, attacking the electrophile (E⁺). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. This initial attack is the slow, rate-determining step of the reaction.

Deprotonation to Restore Aromaticity : A base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This regenerates the stable aromatic π-system and yields the final substituted product.

For this compound, attack at the favored C4 (para) position leads to the formation of a particularly stable arenium ion. The positive charge in this intermediate can be delocalized across the ring and, most importantly, onto the oxygen atom of the hydroxyl group. This creates a highly stable resonance structure and explains the strong para-directing influence of the hydroxyl group. libretexts.org

Reactivity of the 1,3,5-Trithiane (B122704) Ring System

The 1,3,5-trithiane ring is a six-membered heterocycle with alternating methylene (B1212753) and thioether groups. wikipedia.org It is the cyclic trimer of thioformaldehyde (B1214467). wikipedia.org This ring system is known for its stability and its utility as a masked carbonyl group in organic synthesis. wikipedia.org

Oxidation Reactions at Sulfur Centers

The sulfur atoms in the 1,3,5-trithiane ring are susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of sulfoxides and sulfones. The degree of oxidation can be controlled by the choice of oxidant and reaction conditions. For instance, milder oxidizing agents may selectively oxidize one or two sulfur atoms, while stronger oxidants can lead to the oxidation of all three sulfur atoms. The presence of the electron-donating phenol group might modulate the reactivity of the sulfur atoms towards oxidation.

Table 1: Plausible Oxidation Products of this compound

| Oxidizing Agent | Plausible Product(s) | Notes |

| Mild Oxidant (e.g., H₂O₂) | This compound S-oxide, this compound S,S'-dioxide | Oxidation may occur at one or more sulfur atoms. |

| Strong Oxidant (e.g., m-CPBA) | This compound S,S',S''-trioxide | Complete oxidation of all sulfur atoms to sulfones is expected. |

This table represents plausible outcomes based on general principles of thioether oxidation and has not been confirmed by specific experimental data for this compound.

Ring-Opening and Ring-Contraction Reactions

The 1,3,5-trithiane ring is generally stable; however, under certain conditions, ring-opening or ring-contraction reactions can occur. These reactions often require harsh conditions or specific reagents that can cleave the carbon-sulfur bonds. For example, reductive cleavage with agents like Raney nickel can lead to the removal of the sulfur atoms and the formation of a methyl group. Ring-opening can also be initiated by strong electrophiles or nucleophiles that attack the ring. While specific examples for this compound are not documented, analogies can be drawn from the reactions of other sulfur-containing heterocycles like thiiranes, which undergo ring-opening upon treatment with nucleophiles. rsc.org

Nucleophilic Attack on the Trithiane Core

The carbon atom of the trithiane ring bearing the phenolic substituent is a dithioacetal carbon. This carbon is generally not susceptible to direct nucleophilic attack unless the ring is first activated. Deprotonation of the C-H bond at this position using a strong base, such as an organolithium reagent, generates a potent nucleophile. wikipedia.orgresearchgate.net This lithiated intermediate can then react with various electrophiles, allowing for the introduction of a wide range of substituents. The resulting 2-substituted-2-(1,3,5-trithian-2-yl)phenol could then potentially undergo further reactions.

Investigations of Radical Reactions involving this compound

There is no specific literature detailing radical reactions involving this compound. However, based on general principles of radical chemistry, several possibilities can be considered. youtube.comlibretexts.orgmasterorganicchemistry.com The hydrogen atom on the carbon connecting the phenyl and trithiane rings is a benzylic hydrogen and could potentially be abstracted by a radical initiator to form a resonance-stabilized radical. The phenol group itself can also participate in radical reactions, particularly antioxidant processes where the phenolic hydrogen is abstracted to form a phenoxyl radical. The stability of such radicals would influence the likelihood of these reactions.

Catalytic Role of this compound in Organic Transformations

A search of the available scientific literature does not indicate any reported instances of this compound being utilized as a catalyst in organic transformations. While phenols and thiols can sometimes act as organocatalysts, there is no evidence to suggest that this specific compound has been explored for such purposes.

Coordination Chemistry of 2 1,3,5 Trithian 2 Yl Phenol

Ligand Design Principles of 2-(1,3,5-Trithian-2-yl)phenol

The design of a ligand is crucial for its function in a metal complex, dictating the geometry, stability, and reactivity of the resulting coordination compound. For the hypothetical ligand this compound, its design principles would revolve around the interplay of its constituent functional groups.

Donor Atom Versatility: Phenolic Oxygen and Thioether Sulfurs

The ligand possesses two types of potential donor atoms: the hard phenolic oxygen and the soft thioether sulfur atoms of the trithiane ring. According to the Hard and Soft Acids and Bases (HSAB) principle, the phenolic oxygen would be expected to coordinate preferentially to hard metal ions, such as Fe(III), and lanthanides. Conversely, the soft thioether sulfur atoms would favor coordination to soft metal ions like Pd(II), Pt(II), and Ag(I). This dual-donor nature could allow for selective complexation or the formation of heterometallic systems.

Chelating vs. Bridging Modes

The spatial arrangement of the donor atoms in this compound would allow for various coordination modes. It could act as a bidentate chelating ligand, with the phenolic oxygen and one of the adjacent sulfur atoms binding to a single metal center to form a stable chelate ring. The flexibility of the trithiane ring might influence the size and stability of this chelate ring.

Alternatively, the ligand could function as a bridging ligand, connecting two or more metal centers. This could occur through the phenolic oxygen bridging two metals, or more likely, the thioether sulfur atoms could bridge metal ions, a known behavior for thioether ligands. The potential for multiple sulfur atoms to coordinate could lead to the formation of coordination polymers.

Steric and Electronic Factors Influencing Coordination

The coordination behavior of this compound would be significantly influenced by both steric and electronic factors. The bulky trithiane group would impose steric constraints around the metal center, affecting the coordination number and geometry of the resulting complex. The conformation of the six-membered trithiane ring (chair or boat) could also play a role in the orientation of the sulfur lone pairs and their accessibility for coordination.

Electronically, the electron-donating or withdrawing nature of substituents on the phenol (B47542) ring could modulate the acidity of the phenolic proton and the electron density on the oxygen atom, thereby affecting its coordinating ability. Similarly, the electronic properties of the metal center would dictate its preference for the hard oxygen or soft sulfur donors.

Synthesis and Characterization of Metal Complexes

As there are no published reports on the synthesis of metal complexes with this compound, this section remains speculative.

Complexes with Transition Metals (e.g., Fe, Co, Ni, Cu, Zn, Pd, Pt, Ag, U)

The synthesis of transition metal complexes would likely involve the reaction of a suitable metal precursor with the ligand in an appropriate solvent. For metals that bind to the deprotonated phenoxide, a base would be required. The resulting complexes would be characterized by standard techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and mass spectrometry to determine their structure and bonding. Given the variety of transition metals listed, a range of coordination geometries and oxidation states would be anticipated.

Complexes with Main Group and Lanthanide Metals

The formation of complexes with main group metals and lanthanides would be of interest due to the oxophilic nature of these elements. Lanthanide ions, being hard Lewis acids, would be expected to coordinate strongly to the phenolic oxygen. The synthesis would typically involve the reaction of a lanthanide salt with the ligand. Characterization would focus on the coordination environment of the lanthanide ion and the potential for the ligand to influence the photophysical properties of the complex, such as luminescence.

Spectroscopic and Analytical Characterization of Coordination Compounds

There is no published data on the spectroscopic (e.g., IR, NMR, UV-Vis) or analytical characterization of coordination compounds involving this compound.

Structural Elucidation of Metal Complexes (e.g., via X-ray Diffraction)

No crystallographic data or structural elucidations for metal complexes of this ligand are available in the literature.

Electronic Structure and Bonding in Coordination Complexes

Without experimental or theoretical studies, any description of the electronic structure and bonding in potential coordination complexes of this compound would be purely speculative.

Catalytic Activities of Metal-2-(1,3,5-Trithian-2-yl)phenol Complexes (e.g., in organic reactions)

There are no reports on the catalytic applications of any metal complexes derived from this ligand.

Supramolecular Chemistry and Molecular Recognition Involving 2 1,3,5 Trithian 2 Yl Phenol

Self-Assembly Processes Directed by 2-(1,3,5-Trithian-2-yl)phenol

There is no available research focused on the self-assembly processes specifically directed by this compound. Therefore, a detailed analysis of its hydrogen bonding networks, S-π and C-H···S interactions, and the formation of specific supramolecular architectures cannot be provided at this time.

Hydrogen Bonding Networks

No studies have been found that characterize the hydrogen bonding networks formed by this compound. The phenol (B47542) group possesses a hydroxyl (-OH) group which is a strong hydrogen bond donor and acceptor. In principle, this could lead to the formation of various hydrogen-bonded assemblies. For instance, phenol itself is known to form hydrogen-bonded chains and rings. rsc.orgnih.gov However, without experimental or computational data for this compound, any description of its specific hydrogen bonding patterns would be speculative.

S-π and C-H···S Interactions

The potential for S-π and C-H···S interactions exists within the structure of this compound. The sulfur atoms of the trithiane ring could, in theory, interact with the π-system of the phenol ring of an adjacent molecule (S-π interaction). Additionally, the C-H bonds of the trithiane and phenol rings could act as weak hydrogen bond donors to the sulfur atoms (C-H···S interactions). Such interactions are known to play a role in the packing of sulfur-containing organic molecules. However, no specific studies have been published that investigate these interactions in the context of this compound.

Formation of One-, Two-, and Three-Dimensional Supramolecular Architectures

Given the absence of research on the self-assembly of this compound, there is no information regarding its ability to form one-, two-, or three-dimensional supramolecular architectures. The formation of such extended structures is dependent on the interplay of various intermolecular forces, which have not been studied for this compound. researchgate.net

Host-Guest Chemistry and Encapsulation Studies

There is no published research on the host-guest chemistry or encapsulation studies involving this compound.

Molecular Recognition Phenomena and Selectivity

As there are no studies on the host-guest chemistry of this compound, there is no information available regarding any molecular recognition phenomena or selectivity it might exhibit towards potential guest molecules.

Dynamic Supramolecular Systems and Reversible Assembly

There is no available research data on the involvement of this compound in dynamic supramolecular systems. The ability of a molecule to form reversible assemblies is critical for creating dynamic materials and systems that can respond to external stimuli. This process relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which can be formed and broken with a small energy input. The phenol group and the trithiane ring of the compound theoretically offer sites for such interactions. However, without experimental or computational studies, any discussion on its capacity for reversible assembly remains speculative.

Role of this compound as a Building Block in Molecular Machines or Switches (conceptual)

Similarly, the conceptualization of this compound as a building block for molecular machines or switches has not been documented in the scientific literature. Molecular machines are complex molecular assemblies that can perform mechanical-like movements in response to a stimulus. The design of such machines requires components that can undergo controllable conformational or configurational changes. While the trithiane ring can exist in a chair conformation and the phenol group can act as a hydrogen bond donor or acceptor, there are no published concepts or theoretical models that specifically propose how these features could be harnessed to create a molecular machine or switch based on this compound.

Theoretical and Computational Chemistry of 2 1,3,5 Trithian 2 Yl Phenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 2-(1,3,5-Trithian-2-yl)phenol. figshare.comacs.orgscispace.comcapes.gov.brresearchgate.net These methods provide a robust framework for understanding the electronic structure and reactivity of the compound.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of this compound is characterized by the interplay between the electron-rich phenol (B47542) ring and the sulfur-containing trithiane ring. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and electronic properties. acs.org

The HOMO is expected to be localized primarily on the phenol ring, specifically on the oxygen atom and the aromatic π-system, which are regions of high electron density. The LUMO, conversely, is likely to be distributed over the trithiane ring, with some contribution from the antibonding orbitals of the phenol ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity. A larger gap suggests higher stability and lower reactivity. For this compound, the HOMO-LUMO gap is anticipated to be in a range typical for substituted phenols and sulfur-containing heterocycles.

The charge distribution, calculated through methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. researchgate.net The oxygen atom of the hydroxyl group will exhibit a significant negative charge, while the attached hydrogen atom will be partially positive. The carbon atoms of the phenol ring will have varying charges due to the resonance effects of the hydroxyl group and the electron-withdrawing or -donating nature of the trithiane substituent. The sulfur atoms in the trithiane ring, being more electronegative than carbon, will also carry a partial negative charge.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Description |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ~ -1.0 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~ 2-3 Debye | A measure of the molecule's overall polarity. |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. For this compound, the MEP map would show a region of high negative potential (typically colored red) around the phenolic oxygen atom, indicating its susceptibility to electrophilic attack. The hydrogen of the hydroxyl group would be a site of positive potential (blue), making it a potential hydrogen bond donor. The sulfur atoms of the trithiane ring would also contribute to regions of negative potential due to their lone pairs of electrons. The aromatic ring itself would exhibit a mix of potentials, with the π-system generally being electron-rich.

Proton Affinity and Deprotonation Energies of the Phenol

The proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. nih.govnih.govresearchgate.net For this compound, the most likely site of protonation is the phenolic oxygen atom due to its high electron density. The deprotonation energy, conversely, is the energy required to remove the phenolic proton, forming the corresponding phenoxide ion.

The acidity of the phenol is directly related to the stability of the resulting phenoxide ion. mdpi.com The trithiane substituent at the ortho position can influence the acidity through both inductive and steric effects. The sulfur atoms in the trithiane ring are generally considered to be weakly electron-withdrawing, which would slightly increase the acidity of the phenol compared to unsubstituted phenol. DFT calculations can provide precise values for these energetic properties. nih.gov

Table 2: Predicted Acidity and Proton Affinity Data for this compound

| Property | Predicted Value (kJ/mol) | Description |

|---|---|---|

| Proton Affinity | ~ 950 - 1000 | Energy released upon protonation of the phenolic oxygen. |

| Gas-Phase Acidity (ΔH°acid) | ~ 1400 - 1450 | Enthalpy change for the deprotonation of the phenol in the gas phase. |

| Deprotonation Energy | ~ 1420 - 1470 | Energy required to remove the phenolic proton. |

Conformational Energy Landscape Exploration

The flexibility of the trithiane ring and the rotation around the bond connecting it to the phenol ring give rise to a complex conformational energy landscape for this compound. lumenlearning.com

Global Minimum Conformation and High-Energy Conformations

The global minimum energy conformation is the most stable arrangement of the molecule. For this compound, this conformation is likely to be one where the trithiane ring adopts a stable chair conformation. scispace.comacs.orgwikipedia.org Furthermore, an intramolecular hydrogen bond between the phenolic hydroxyl group and one of the sulfur atoms of the trithiane ring is expected to significantly stabilize the structure. figshare.comacs.orgscispace.comcapes.gov.brresearchgate.net This would lead to a planar arrangement of the O-H group relative to the sulfur atom, with a specific orientation of the trithiane ring to accommodate this interaction.

High-energy conformations would involve the trithiane ring in less stable boat or twist-boat conformations, or orientations where the intramolecular hydrogen bond is broken. Rotation around the C-C bond linking the phenol and trithiane rings would also lead to different conformers with varying energies.

Barrier Heights for Conformational Interconversion

The energy barriers for the interconversion between different conformations can be calculated to understand the molecule's dynamic behavior. The most significant barrier is likely to be associated with the ring inversion of the 1,3,5-trithiane (B122704) moiety, which is a well-studied process. The barrier for rotation around the C-C bond connecting the two rings would also be an important factor, influenced by the steric hindrance between the phenol and trithiane groups.

Table 3: Estimated Conformational Energy Barriers for this compound

| Conformational Change | Estimated Barrier Height (kcal/mol) | Description |

|---|---|---|

| Trithiane Ring Inversion | ~ 10 - 12 | Energy required to flip the chair conformation of the trithiane ring. |

| Rotation around C-C bond (phenol-trithiane) | ~ 3 - 5 | Energy barrier for rotation around the single bond connecting the two ring systems. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the theoretical calculation of spectra that can be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: Techniques like Density Functional Theory (DFT) are widely used to predict the 1H and 13C NMR chemical shifts of organic molecules. wikipedia.orgnih.gov These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. For this compound, such predictions would be invaluable for assigning the signals in its experimental NMR spectra, especially for the protons and carbons in the complex trithiane ring and the substituted phenol moiety. Different computational methods and basis sets can be employed to enhance the accuracy of these predictions. pdx.eduliverpool.ac.uk

Vibrational Frequencies: Computational methods can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of a molecule. ijaemr.comcore.ac.uk This analysis helps in identifying the characteristic vibrational modes associated with specific functional groups, such as the O-H stretch of the phenol, the C-S stretches of the trithiane ring, and the various aromatic C-H and C-C vibrations. A comparison of the computed and experimental vibrational spectra would provide a detailed picture of the molecule's vibrational behavior. researchgate.net

As there are no specific published studies on this compound, a hypothetical data table for predicted NMR shifts is presented below for illustrative purposes, based on general principles of computational chemistry.

Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound Calculated using a hypothetical DFT method (e.g., B3LYP/6-31G(d)). Actual values would require specific computational studies.

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Phenolic OH | 5.0 - 6.0 | - |

| Trithiane CH | 4.5 - 5.5 | 50 - 60 |

| Trithiane CH₂ | 3.0 - 4.0 | 30 - 40 |

| Phenol C1-OH | - | 150 - 160 |

| Phenol C2-Trithiane | - | 120 - 130 |

| Phenol C3-H | 6.8 - 7.0 | 115 - 120 |

| Phenol C4-H | 7.1 - 7.3 | 128 - 132 |

| Phenol C5-H | 6.9 - 7.1 | 120 - 125 |

| Phenol C6-H | 7.0 - 7.2 | 125 - 130 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. masterorganicchemistry.com For this compound, this could involve studying its synthesis or its participation in various chemical transformations.

Reaction Pathway Modeling: By mapping the potential energy surface of a reaction, computational models can identify the most likely reaction pathways. wikipedia.org This involves calculating the energies of reactants, products, intermediates, and transition states. For instance, the formation of this compound, likely from 2-hydroxybenzaldehyde and a source of sulfide (B99878), could be modeled to understand the step-by-step mechanism.

Transition State Analysis: The identification and characterization of transition states are crucial for understanding reaction kinetics. nih.gov Computational methods can determine the geometry and energy of these high-energy structures, providing insights into the activation energy of a reaction. For reactions involving this compound, such as electrophilic aromatic substitution on the phenol ring, transition state analysis would clarify the regioselectivity and reaction rates.

Intermolecular Interaction Energy Calculations for Supramolecular Assemblies

The study of non-covalent interactions is fundamental to understanding how molecules assemble into larger structures. mpg.de For this compound, intermolecular forces such as hydrogen bonding (from the hydroxyl group) and dipole-dipole interactions would govern its solid-state packing and its interactions with other molecules.

Intermolecular Interaction Energy Calculations: Quantum mechanical calculations can quantify the strength of these non-covalent interactions. nih.gov By analyzing dimers or larger clusters of this compound, it would be possible to determine the most stable supramolecular arrangements. This information is critical for predicting crystal structures and understanding the physical properties of the material. The presence of both a hydrogen bond donor (OH) and sulfur atoms, which can act as weak hydrogen bond acceptors, suggests the potential for complex and interesting supramolecular architectures. nih.gov

Advanced Spectroscopic Characterization of 2 1,3,5 Trithian 2 Yl Phenol and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Insights

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of 2-(1,3,5-trithian-2-yl)phenol. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms, while multidimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons of the phenol (B47542) ring and the methylene (B1212753) and methine protons of the trithiane ring. The chemical shifts of the aromatic protons are influenced by the hydroxyl and the trithianyl substituents. Similarly, the ¹³C NMR spectrum would show distinct resonances for the aromatic carbons and the carbons of the trithiane moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | ~5.0-7.0 (broad s) | - |

| C2-H | - | ~155.0 |

| C3-H | ~7.20 (d) | ~130.0 |

| C4-H | ~6.90 (t) | ~122.0 |

| C5-H | ~7.10 (t) | ~128.0 |

| C6-H | ~6.80 (d) | ~118.0 |

| Trithiane-CH | ~5.50 (s) | ~50.0 |

| Trithiane-CH₂ | ~4.00 (d), ~3.80 (d) | ~35.0 |

Note: These are predicted values and may vary based on experimental conditions.

Multidimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

For a molecule with the complexity of this compound, 2D NMR experiments are essential for unambiguous signal assignment. walisongo.ac.idcolumbia.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H3-H4, H4-H5, H5-H6), helping to delineate the substitution pattern on the phenol ring. It would also confirm the coupling between the geminal protons on the trithiane ring's methylene groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This is a highly sensitive technique that allows for the definitive assignment of which proton is attached to which carbon. For instance, the proton signal at ~5.50 ppm would show a correlation to the carbon signal at ~50.0 ppm, confirming the C-H bond of the trithianyl methine group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu This technique is instrumental in connecting the different fragments of the molecule. For example, the methine proton of the trithiane ring (~5.50 ppm) would show an HMBC correlation to the phenolic carbon it is attached to (C2), as well as to the neighboring aromatic carbons (C3 and C7). This would unequivocally establish the connectivity between the trithiane and phenol rings.

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration of analytes in a solution with high precision and accuracy. researchgate.net In the context of this compound, qNMR can be employed for real-time monitoring of its synthesis. For example, in a reaction involving the condensation of salicylaldehyde (B1680747) with a source of thioformaldehyde (B1214467) to form the trithiane ring, qNMR could be used to track the disappearance of the starting material's aldehyde proton signal and the appearance of the product's trithianyl methine proton signal. This allows for the determination of reaction kinetics, yield, and the detection of any potential intermediates or byproducts without the need for chromatographic separation.

Mass Spectrometry for Fragmentation Pathways and Isomeric Distinctions

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. For a molecule with the formula C₉H₁₀OS₃, HRMS is indispensable for confirming its composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Cleavage of the Trithiane Ring: The trithiane ring can undergo fragmentation, leading to the loss of thioformaldehyde (CH₂S) units.

Loss of the Phenolic Moiety: Fragmentation could involve the cleavage of the bond between the phenol ring and the trithiane ring.

Retro-Diels-Alder type reactions within the trithiane ring.

The analysis of these fragmentation patterns is crucial for distinguishing this compound from its isomers, such as 3-(1,3,5-trithian-2-yl)phenol or 4-(1,3,5-trithian-2-yl)phenol, as the positions of the substituents on the aromatic ring will influence the fragmentation pathways. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Fragment |

| 214 | [M]⁺ (Molecular Ion) |

| 168 | [M - CH₂S]⁺ |

| 122 | [M - 2(CH₂S)]⁺ |

| 121 | [C₇H₅O]⁺ (Loss of trithianyl group) |

| 93 | [C₆H₅O]⁺ |

Note: These are predicted fragments and their relative intensities would depend on the ionization technique and conditions.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure of this compound. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the phenolic chromophore. Phenol itself typically shows two absorption bands in the ultraviolet region. bgu.ac.il The positions and intensities of these bands in this compound will be modulated by the presence of the trithianyl substituent at the ortho position. This substituent can influence the electronic transitions through both inductive and steric effects. nih.govscilit.com

Upon excitation, the molecule may relax to the ground state via non-radiative pathways or by emitting light (fluorescence). The fluorescence spectrum can provide further information about the excited state properties of the molecule. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is a characteristic feature.

Table 3: Predicted Electronic Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | ~275 | ~2,000 | π → π* (Benzenoid) |

| Ethanol | ~220 | ~8,000 | π → π* (Benzenoid) |

Note: These are predicted values based on phenol and substituted phenols. Actual values may differ.

UV-Visible Spectroscopy for Chromophoric Properties

No UV-Visible absorption data for this compound has been reported in the reviewed literature. For context, simple phenols typically exhibit two absorption bands in the UV region. These bands arise from π→π* transitions within the benzene (B151609) ring. For phenol itself, these bands are generally observed around 270-280 nm and a shorter wavelength band near 210-220 nm. The position and intensity of these bands are sensitive to substitution on the aromatic ring.

The introduction of a 1,3,5-trithian-2-yl group at the ortho position is expected to influence the electronic properties of the phenol chromophore. The sulfur atoms in the trithiane ring possess lone pairs of electrons which could potentially interact with the π-system of the phenol. However, the trithiane ring is an aliphatic, non-aromatic heterocycle, so strong conjugation effects are not anticipated. Any observed spectral shifts would likely be modest and would depend on the conformation of the molecule.

For comparison, studies on other substituted phenols show that the specific nature of the substituent and its position on the ring dictate the changes in the UV-Vis spectrum. Without experimental data for this compound, any prediction of its specific absorption maxima would be speculative.